4-nitro-1H-pyrazole-3-carbonitrile
Overview
Description
4-Nitro-1H-pyrazole-3-carbonitrile is a heterocyclic compound with the molecular formula C4H2N4O2. It is characterized by a pyrazole ring substituted with a nitro group at the 4-position and a cyano group at the 3-position.
Preparation Methods
The synthesis of 4-nitro-1H-pyrazole-3-carbonitrile typically involves the following methods:
Cyclocondensation Reactions: One common method involves the cyclocondensation of appropriate hydrazines with nitriles under controlled conditions.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of 1,3-dinitropyrazoles with cyanide ions.
Microwave Irradiation: The compound can also be synthesized by treating the corresponding 3-carboxyamide with trichlorophosphate under microwave irradiation.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-Nitro-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in cine-substitution reactions, where the nitro group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.
Scientific Research Applications
4-Nitro-1H-pyrazole-3-carbonitrile has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive compounds with potential therapeutic applications.
Materials Science: The compound is used in the development of energetic materials and dyes.
Agrochemicals: It is a key intermediate in the synthesis of agrochemicals with broad-spectrum activity.
Mechanism of Action
The mechanism of action of 4-nitro-1H-pyrazole-3-carbonitrile involves its ability to undergo nucleophilic substitution reactions. The nitro group exerts a significant directing and activating effect on these reactions, facilitating the formation of various functionalized derivatives . The compound’s molecular targets and pathways are primarily related to its reactivity with nucleophiles and its potential to form stable intermediates.
Comparison with Similar Compounds
4-Nitro-1H-pyrazole-3-carbonitrile can be compared with other similar compounds, such as:
1,3-Dinitropyrazole: This compound also contains nitro groups but differs in its substitution pattern, leading to different reactivity and applications.
3-Nitro-1H-pyrazole-4-carbonitrile: Similar in structure but with different substitution positions, affecting its chemical properties and uses.
Properties
IUPAC Name |
4-nitro-1H-pyrazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4O2/c5-1-3-4(8(9)10)2-6-7-3/h2H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSWMOIYTDLKTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320522 | |
Record name | 4-nitro-1H-pyrazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90320522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61241-07-4 | |
Record name | 61241-07-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360638 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-nitro-1H-pyrazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90320522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-1H-pyrazole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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